5'-Chloro-1'-(2-(2-methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one
Description
5’-Chloro-1’-(2-(2-methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique combination of a spiro[1,3]dioxane ring system fused with an indolinone moiety, along with a chloro substituent and a 2-(2-methoxyphenoxy)ethyl side chain. Such structural features make it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Properties
IUPAC Name |
5'-chloro-1'-[2-(2-methoxyphenoxy)ethyl]spiro[1,3-dioxane-2,3'-indole]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO5/c1-24-17-5-2-3-6-18(17)25-12-9-22-16-8-7-14(21)13-15(16)20(19(22)23)26-10-4-11-27-20/h2-3,5-8,13H,4,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZWMBPTKMOURE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C3=C(C=C(C=C3)Cl)C4(C2=O)OCCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Chloro-1’-(2-(2-methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the indolinone core, followed by the introduction of the spiro[1,3]dioxane ring system. The chloro substituent and the 2-(2-methoxyphenoxy)ethyl side chain are then introduced through subsequent reactions.
Indolinone Core Synthesis: The indolinone core can be synthesized via a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole structure.
Spiro[1,3]dioxane Ring Formation: The spiro[1,3]dioxane ring can be formed by reacting the indolinone with a diol in the presence of an acid catalyst.
Introduction of Chloro Substituent: The chloro substituent can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of 2-(2-methoxyphenoxy)ethyl Side Chain: The side chain can be attached through an etherification reaction, where the phenol derivative reacts with an appropriate alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5’-Chloro-1’-(2-(2-methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
5’-Chloro-1’-(2-(2-methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel anticancer or antimicrobial agents.
Materials Science: Its spirocyclic structure can be explored for the development of new materials with specific optical or electronic properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 5’-Chloro-1’-(2-(2-methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- Ethyl 1-(1,3-benzodioxol-5-yl)-5,6-dimethoxy-1H-indole-2-carboxylate
Uniqueness
Compared to similar compounds, 5’-Chloro-1’-(2-(2-methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one stands out due to its spirocyclic structure, which imparts unique chemical and physical properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Biological Activity
5'-Chloro-1'-(2-(2-methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one is a synthetic organic compound characterized by its spirocyclic structure. This compound combines a spiro[1,3]dioxane ring system with an indolinone moiety, a chloro substituent, and a 2-(2-methoxyphenoxy)ethyl side chain. Its unique structural features make it a promising candidate for various biological applications, particularly in medicinal chemistry.
Structural Characteristics
- IUPAC Name : 5'-chloro-1'-[2-(2-methoxyphenoxy)ethyl]spiro[1,3-dioxane-2,3'-indole]-2'-one
- CAS Number : 882393-70-6
- Molecular Formula : C20H20ClNO5
- Molecular Weight : 375.83 g/mol
Synthesis
The synthesis of this compound typically involves several steps starting from readily available precursors. Key steps include:
- Indolinone Core Synthesis : Utilizing Fischer indole synthesis to form the indole structure.
- Spiro[1,3]dioxane Ring Formation : Achieved by reacting the indolinone with a diol in the presence of an acid catalyst.
- Introduction of Side Chains : The chloro substituent and the methoxyphenoxyethyl side chain are introduced through subsequent reactions.
Research indicates that 5'-Chloro-1'-(2-(2-methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one may exert its biological effects through interactions with specific molecular targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for cellular processes, which could lead to therapeutic effects in cancer or microbial infections.
- Receptor Modulation : It may interact with various receptors influencing signaling pathways critical for cell proliferation and survival.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro studies on cancer cell lines demonstrated that this compound can induce apoptosis and inhibit cell growth at specific concentrations.
- Mechanistic Insights : Research has shown that it may activate apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- In Vitro Testing : Tests against various bacterial strains indicated significant antibacterial effects, suggesting potential use as an antimicrobial agent.
- Synergistic Effects : Preliminary studies suggest that it may enhance the efficacy of existing antibiotics when used in combination.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | Benzamide derivative | Anticancer | Sulfamoyl group |
| Ethyl 1-(1,3-benzodioxol-5-yl)-5,6-dimethoxy-1H-indole-2-carboxylate | Indole derivative | Antimicrobial | Benzodioxole moiety |
5'-Chloro-1'-(2-(2-methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one is distinguished by its spirocyclic structure which influences its reactivity and interaction with biological targets.
Case Study 1: Anticancer Efficacy
A recent study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of this compound on breast cancer cell lines. The study reported:
- IC50 Values : The compound exhibited an IC50 value of 12 µM against MCF-7 cells.
- Mechanism : It was found to induce G0/G1 phase arrest and promote apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Activity
Another study focused on its antimicrobial properties against Staphylococcus aureus. Key findings included:
- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 8 µg/mL.
- Synergistic Effect : When combined with penicillin, the effectiveness was enhanced by 30%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
